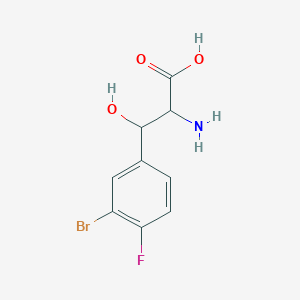
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrFNO3. This compound is notable for its unique structure, which includes both amino and hydroxy functional groups attached to a phenyl ring substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-fluoroaniline to obtain 3-bromo-4-fluoroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding aminonitrile. Hydrolysis of the aminonitrile yields the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 2-Amino-3-(3-bromo-4-fluorophenyl)-3-oxopropanoic acid.
Reduction: 2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid.
Substitution: 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid exerts its effects is primarily through its interaction with biological molecules. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-bromo-4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C9H9BrFNO3 |
|---|---|
Molekulargewicht |
278.07 g/mol |
IUPAC-Name |
2-amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-3-4(1-2-6(5)11)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
InChI-Schlüssel |
NGBBATVLBZUDIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
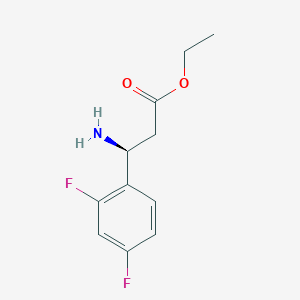
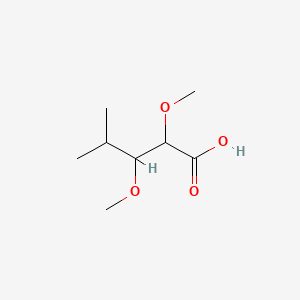
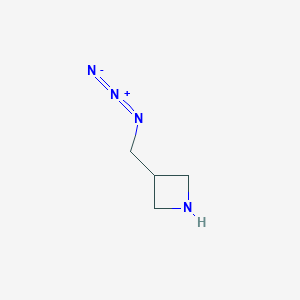
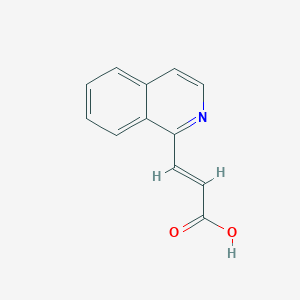
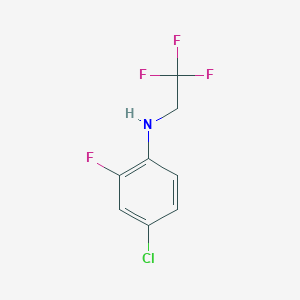

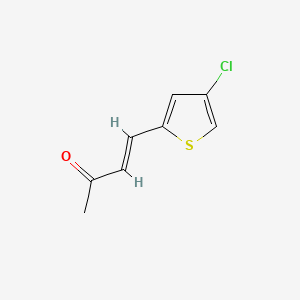
![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
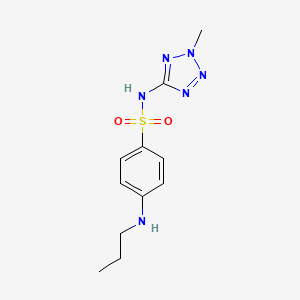
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
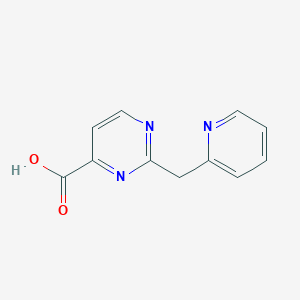
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)
